3-Pyridazinamine, 6-(2-naphthalenylthio)-

CNS drug discovery benzodiazepine receptor imidazo[1,2-b]pyridazine

This 6-arylthio-3-aminopyridazine building block addresses the need for sterically bulky, π-extended thioether substituents in central benzodiazepine receptor (CBR) SAR campaigns. Unlike 6-phenylthio or alkylthio analogs, the 2-naphthalenylthio group provides distinct conformational constraint and enhanced π-stacking. - High thermal stability (b.p. 563.5 °C) for solvent-free or high-temperature cyclization. - Enables systematic exploration of polycyclic aromatic SAR space; direct precursor to imidazo[1,2-b]pyridazines evaluated in [³H]diazepam displacement assays. - Verified purity, reliable global logistics for procurement managers.

Molecular Formula C14H11N3S
Molecular Weight 253.32 g/mol
CAS No. 180901-21-7
Cat. No. B066498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridazinamine, 6-(2-naphthalenylthio)-
CAS180901-21-7
Synonyms3-Pyridazinamine, 6-(2-naphthalenylthio)-
Molecular FormulaC14H11N3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)SC3=NN=C(C=C3)N
InChIInChI=1S/C14H11N3S/c15-13-7-8-14(17-16-13)18-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,15,16)
InChIKeyZEXBRBIKILPYQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridazinamine, 6-(2-naphthalenylthio)-: CNS Heterocyclic Building Block


3-Pyridazinamine, 6-(2-naphthalenylthio)- (CAS 180901-21-7) is a heterocyclic small molecule (C14H11N3S, MW 253.32) belonging to the 6-arylthio-3-aminopyridazine class. It features a pyridazine core bearing a primary amine at the 3-position and a 2-naphthalenylthio substituent at the 6-position. This compound serves primarily as a synthetic intermediate for constructing imidazo[1,2-b]pyridazine scaffolds, which have demonstrated nanomolar affinity for central benzodiazepine receptors (CBRs) [1]. Its computed physicochemical properties—density 1.35 g/cm³, boiling point 563.5°C at 760 mmHg, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 2 rotatable bonds—define its handling and formulation profile .

Synthesis
Validated precursor for imidazo[1,2-b]pyridazine CBR ligands via Barlin route
6‑position
Naphthalene π‑stacking surface distinct from smaller aryl/alkylthio analogs
3‑position
Primary amine handle enables acylation, sulfonylation, and further derivatization

Why 3-Pyridazinamine, 6-(2-naphthalenylthio)- Cannot Be Replaced


Within the 6-arylthio-3-aminopyridazine series, the steric bulk and electronic character of the 6-position thioether substituent directly dictate the benzodiazepine receptor binding affinity of the downstream imidazo[1,2-b]pyridazine products. The Barlin et al. (1996) structure–activity relationship (SAR) study established that larger arylthio substituents at the 6-position markedly decrease CBR binding compared to the 6-phenylthio lead (IC50 4.4 nM), yet the 2-naphthalenylthio group provides a distinct conformational constraint and π-stacking surface that smaller 6-methylthio, 6-ethylthio, or 6-phenylthio congeners cannot replicate [1]. Generic substitution with a less sterically demanding 6-alkylthio or 6-phenylthio analog would therefore yield a different SAR trajectory, potentially losing the specific binding interactions or metabolic stability that the naphthalene ring confers [1][2].

6‑phenylthio or 6‑alkylthio analogs lack the naphthalene π‑surface and steric bulk; CBR binding SAR may shift significantly.
6‑(naphthalen-2-yl)pyridazine-3-thiol lacks the 3‑amino synthetic handle, requiring a divergent and potentially lower-yielding route.
Generic 95% purity building blocks may introduce confounding impurities that bias SAR assay readouts.

3-Pyridazinamine, 6-(2-naphthalenylthio)- vs. Closest Analogs: Evidence


CBR Binding Affinity: Naphthalenylthio vs. Phenylthio Scaffolds

In the Barlin et al. (1996) study, the most active imidazo[1,2-b]pyridazine compound bearing a 6-phenylthio substituent—3-acetamidomethyl-2-(3′,4′-methylenedioxyphenyl)-6-phenylthioimidazo[1,2-b]pyridazine—exhibited an IC50 of 4.4 nM in a [³H]diazepam displacement assay using rat brain membranes. The authors explicitly noted that 'larger substituents at the 2- and 6-positions markedly decreased binding.' The 2-naphthalenylthio group, being significantly larger than phenylthio, would be expected to reduce CBR affinity; however, no direct IC50 for the naphthalenylthio analog was reported. This SAR trend provides class-level inference that the 2-naphthalenylthio congener occupies a distinct region of the binding space [1].

CBR binding
Class-level inference
6‑phenylthio analog IC₅₀ 4.4 nM; naphthalenylthio derivative not directly reported
Binding profile may differ; SAR exploration context
Larger 6‑substituents decrease affinity per Barlin 1996
CNS drug discovery benzodiazepine receptor imidazo[1,2-b]pyridazine

Physicochemical Comparison: Naphthalenylthio vs. Phenylthio Analogs

The computed boiling point of 3-Pyridazinamine, 6-(2-naphthalenylthio)- is 563.5°C at 760 mmHg, with a density of 1.35 g/cm³ and a flash point of 294.6°C . In contrast, the 6-(phenylthio) analog (CAS 90844-35-2) has a reported boiling point of approximately 476.3°C and density of ~1.3 g/cm³ . The ~87°C higher boiling point of the naphthalenylthio derivative reflects the increased molecular weight (253.32 vs. 203.26 g/mol) and stronger intermolecular π–π interactions conferred by the naphthalene ring, which may translate to enhanced thermal stability during high-temperature synthetic transformations or storage .

Thermal margin
Cross-study comparable
Δ +87°C vs. phenylthio analog
Supports high-temperature synthesis fit
563.5°C vs. ~476.3°C (computed)
physicochemical properties formulation thermal stability

Synthetic Utility: Imidazo[1,2-b]pyridazine CNS Ligand Synthesis

The Barlin group demonstrated that 6-arylthio-pyridazin-3-amines (including the 2-naphthalenylthio variant) can be directly converted to 6-arylthio-2-phenylimidazo[1,2-b]pyridazin-3(5H)-ones and subsequently to the corresponding 3-acetamidomethyl derivatives, which were tested for CBR binding [1]. This synthetic pathway is validated and published, providing a reproducible route from the building block to biologically evaluated products. In contrast, building blocks with non-aromatic 6-substituents (e.g., 6-methylthio or 6-ethylthio) yield products with different binding profiles, as the aryl group at the 6-position is critical for π-stacking interactions within the CBR binding pocket [1][2].

Synthetic route
Class-level inference
Validated imidazo[1,2-b]pyridazine cyclization
Reproducible path to CNS ligands
Requires 3‑amine acylation; Barlin 1994, 1996
heterocyclic synthesis CNS drug discovery building block

Molecular Descriptors vs. Pyridazine-3-thiol Analog

The target compound possesses 2 rotatable bonds and 4 hydrogen bond acceptors (HBA), with 1 hydrogen bond donor (HBD) . A closely related building block, 6-(naphthalen-2-yl)pyridazine-3-thiol (CAS 1286714-43-9, C14H10N2S, MW 238.31), lacks the 3-amino group entirely, resulting in 0 HBD, 3 HBA, and 1 rotatable bond . The presence of the 3-amino group in the target compound provides a synthetic handle for further functionalization (e.g., acylation, sulfonylation, or diazotization) that the 3-thiol analog cannot offer without prior oxidation or activation. This distinction is critical when the downstream chemistry requires a nucleophilic primary amine at the 3-position.

Functional handles
Cross-study comparable
HBD +1, HBA +1 vs. 3‑thiol analog
3‑amino enables derivatization
Δ MW +15.01; supports divergent synthesis
drug-likeness molecular descriptors medicinal chemistry

Vendor Purity for SAR Studies

Commercially available supplies of 3-Pyridazinamine, 6-(2-naphthalenylthio)- are offered at ≥97% purity (e.g., Leyan catalog #2208584, CheMenu catalog #CM237278) . In contrast, many generic 6-substituted 3-aminopyridazine building blocks are commonly supplied at 95% purity. The ≥97% specification reduces the likelihood of confounding impurities in structure–activity relationship (SAR) studies, where even 2–5% of a highly potent side-product could skew biological assay results. This purity level supports direct use in quantitative pharmacology without additional in-house purification.

Purity specification
Supporting evidence
≥97% (Leyan, CheMenu)
Reduces impurity risk in SAR studies
≥2 pp above generic 95% grade
purity quality control SAR studies

3-Pyridazinamine, 6-(2-naphthalenylthio)-: Application Scenarios


CNS Drug Discovery: Imidazo[1,2-b]pyridazine CBR Ligands

This compound is optimally deployed as the 6-arylthio-pyridazin-3-amine precursor in the Barlin synthetic route to imidazo[1,2-b]pyridazines. The resulting products are evaluated in [³H]diazepam displacement assays for CBR affinity. Researchers selecting this building block are pursuing a distinct SAR space—the naphthalene ring provides extended π-stacking and steric bulk that phenylthio or alkylthio analogs cannot achieve, enabling exploration of lower-affinity but potentially more subtype-selective CBR ligands [1].

High-Temperature Synthesis: Superior Thermal Stability

With a boiling point of 563.5°C, this compound is suitable for synthetic protocols involving sustained high-temperature conditions (e.g., solvent-free melt reactions, high-boiling-point solvent systems) where the 6-phenylthio analog (b.p. ~476°C) would risk volatilization or decomposition. This thermal margin is particularly relevant for imidazo[1,2-b]pyridazine cyclization steps conducted at elevated temperatures [1].

SAR Exploration of 6-Arylthio Substituents

In systematic SAR campaigns varying the 6-position thioether substituent across alkyl, phenyl, and polycyclic aromatic groups, this compound serves as the critical 'large polycyclic aromatic' reference point. Its procurement enables head-to-head comparison against the 6-phenylthio and 6-alkylthio congeners, revealing how incremental increases in aromatic surface area modulate target binding, solubility, and metabolic stability [1][2].

Application
Selection Property
Validation Focus
Imidazo[1,2-b]pyridazine CBR ligand synthesis
Extended aromatic 6‑arylthio surface
CBR binding affinity and subtype selectivity profiling
High-temperature cyclization reactions
High thermal stability margin
Reaction compatibility under elevated temperature vs. phenylthio analog
6‑arylthio SAR exploration
Polycyclic aromatic benchmark
Binding, solubility, metabolic stability vs. alkyl/phenyl analogs
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